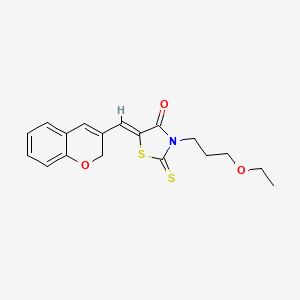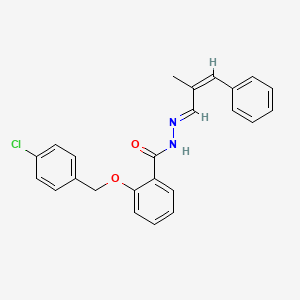![molecular formula C24H19ClN2OS2 B12019047 3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B12019047.png)
3-(4-chlorophenyl)-2-(cinnamylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-CHLOROPHENYL)-2-{[(2E)-3-PHENYL-2-PROPENYL]SULFANYL}-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE” is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the 4-chlorophenyl group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the 3-phenyl-2-propenylsulfanyl group: This can be done through nucleophilic substitution reactions using allyl sulfides and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced aromatic rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
The compound’s potential medicinal properties could be explored for the treatment of various diseases. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique combination of aromatic and heterocyclic structures may impart desirable characteristics to materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Cellular Pathways: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-BROMOPHENYL)-2-{[(2E)-3-PHENYL-2-PROPENYL]SULFANYL}-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 3-(4-METHOXYPHENYL)-2-{[(2E)-3-PHENYL-2-PROPENYL]SULFANYL}-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of “3-(4-CHLOROPHENYL)-2-{[(2E)-3-PHENYL-2-PROPENYL]SULFANYL}-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE” lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl group, the 3-phenyl-2-propenylsulfanyl group, and the cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core makes it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C24H19ClN2OS2 |
|---|---|
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
11-(4-chlorophenyl)-10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H19ClN2OS2/c25-17-11-13-18(14-12-17)27-23(28)21-19-9-4-10-20(19)30-22(21)26-24(27)29-15-5-8-16-6-2-1-3-7-16/h1-3,5-8,11-14H,4,9-10,15H2/b8-5+ |
Clave InChI |
UNGPLFPOOTWBKS-VMPITWQZSA-N |
SMILES isomérico |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SC/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC=CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![N-(5-Isobutyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12018970.png)
![5-(3-ethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12018973.png)



![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B12019012.png)

![3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12019024.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12019029.png)
![ethyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12019035.png)
![7-butan-2-yl-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019037.png)
